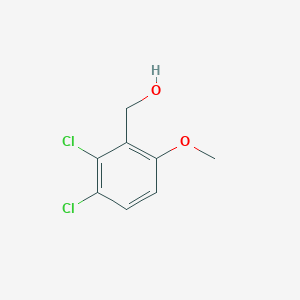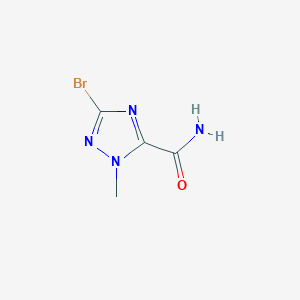
4-Chloro-2-(difluoromethyl)-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(difluoromethyl)pyridine is an organic compound with the molecular formula C6H4ClF2N . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are important in the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of 4-Chloro-2-(difluoromethyl)pyridine and its derivatives is a topic of ongoing research. Trifluoromethylpyridine (TFMP) and its intermediates, which include 4-Chloro-2-(difluoromethyl)pyridine, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The synthesis of these compounds generally involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(difluoromethyl)pyridine is characterized by the presence of a fluorine atom and a carbon-containing pyridine . The presence of these elements bestows many of the distinctive physical-chemical properties observed with this class of compounds .Orientations Futures
The future directions for the research and development of 4-Chloro-2-(difluoromethyl)pyridine are promising. The compound and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
Mécanisme D'action
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in cell division and growth .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting cell division or altering cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-(difluoromethyl)-5-nitropyridine . Factors such as pH, temperature, and the presence of other compounds can affect how this compound interacts with its targets and how stable it is in different environments .
Propriétés
IUPAC Name |
4-chloro-2-(difluoromethyl)-5-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2N2O2/c7-3-1-4(6(8)9)10-2-5(3)11(12)13/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRYKEJQZQUNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(difluoromethyl)-5-nitropyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine](/img/structure/B6306036.png)

![t-Butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6306051.png)

![1-Oxaspiro[3.5]nonan-3-amine](/img/structure/B6306072.png)


